methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 27455-31-8
VCID: VC8095520
InChI: InChI=1S/C11H7ClO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
SMILES: COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Molecular Formula: C11H7ClO4
Molecular Weight: 238.62 g/mol

methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate

CAS No.: 27455-31-8

Cat. No.: VC8095520

Molecular Formula: C11H7ClO4

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate - 27455-31-8

Specification

CAS No. 27455-31-8
Molecular Formula C11H7ClO4
Molecular Weight 238.62 g/mol
IUPAC Name methyl 6-chloro-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C11H7ClO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Standard InChI Key QADCAYSHKOBAAQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Canonical SMILES COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl

Introduction

Structural and Physicochemical Properties

Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate possesses a molecular formula of C₁₁H₇ClO₄ and a molecular weight of 238.62 g/mol . The compound’s density is reported as 1.4±0.1 g/cm³, with a boiling point of 356.6±42.0 °C and a flash point of 155.7±26.9 °C . Its low vapor pressure (0.0±0.8 mmHg at 25°C) and refractive index (1.591) further underscore its stability under standard laboratory conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇ClO₄
Molecular Weight238.62 g/mol
Density1.4±0.1 g/cm³
Boiling Point356.6±42.0 °C
Flash Point155.7±26.9 °C
Vapor Pressure0.0±0.8 mmHg at 25°C

The chlorine substituent at the 6-position enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the methyl ester group at the 2-position contributes to its solubility in polar organic solvents.

Synthesis and Industrial Preparation

The synthesis of methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate typically involves the esterification of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. Recent advancements have optimized reaction conditions to achieve yields exceeding 90% by employing continuous flow reactors and catalytic esterification techniques.

Table 2: Representative Synthetic Conditions

ParameterConditionYield
CatalystH₂SO₄ (conc.)85–90%
SolventMethanol
TemperatureReflux (60–65°C)
Reaction Time4–6 hours

Industrial-scale production prioritizes cost efficiency, often utilizing green chemistry principles to minimize waste. For instance, solvent recovery systems and immobilized enzyme catalysts have reduced environmental impact while maintaining high purity standards (>98%).

Chemical Reactivity and Derivative Synthesis

The compound serves as a versatile intermediate in organic synthesis, participating in:

  • Oxidation: Conversion to carboxylic acids using KMnO₄.

  • Reduction: Hydrogenation of the carbonyl group to alcohols via NaBH₄.

  • Nucleophilic Substitution: Replacement of the chlorine atom with amines or thiols under basic conditions.

Table 3: Common Reaction Pathways

Reaction TypeReagentsProduct
OxidationKMnO₄, H₂O6-Chloro-4-oxo-2-carboxylic acid
ReductionNaBH₄, MeOH6-Chloro-4-hydroxy-2-methyl ester
AminationNH₃, CuCl₂6-Amino-4-oxo-2-methyl ester

Industrial and Research Applications

Beyond pharmaceuticals, methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate finds utility in:

  • Dye Synthesis: As a chromophore in textile industries.

  • Polymer Chemistry: As a cross-linking agent for epoxy resins.

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